N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
Description
N-[2-(Propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a benzimidazole derivative characterized by a propan-2-yl (isopropyl) substituent at the 2-position of the benzimidazole core and a thiophene-2-carboxamide group at the 5-position. Benzimidazole derivatives are known for diverse applications, including anticancer, antimicrobial, and veterinary uses, depending on substituent modifications .
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15N3OS/c1-9(2)14-17-11-6-5-10(8-12(11)18-14)16-15(19)13-4-3-7-20-13/h3-9H,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
VULKAPFZBZMEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the condensation of 2-(propan-2-yl)-1H-benzimidazole with thiophene-2-carboxylic acid or its derivatives. Common synthetic methods include:
Condensation Reactions: Using reagents like phosphorus pentasulfide (P4S10) for sulfurization.
Microwave Irradiation: Employing microwave irradiation in the presence of potassium t-butoxide to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with benzimidazole precursors. The synthesis typically involves the following steps:
- Formation of Benzimidazole Derivative : The initial step often includes the condensation of 2-(propan-2-yl)-1H-benzimidazole with thiophene-2-carboxylic acid derivatives.
- Purification : The product is then purified using techniques such as recrystallization or chromatography to obtain a pure form for further analysis.
The structural characterization is performed using various spectroscopic methods including NMR, IR, and mass spectrometry, confirming the molecular structure and purity of the synthesized compound .
Antimicrobial Activity
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has shown promising antimicrobial properties. Studies indicate that derivatives of benzimidazole, including this compound, exhibit significant activity against various bacterial strains, both Gram-positive and Gram-negative, as well as certain fungal species. The Minimum Inhibitory Concentration (MIC) values reported for some derivatives suggest strong antimicrobial effects .
Anticancer Potential
The anticancer activity of this compound has been evaluated against several cancer cell lines. Notably, it has demonstrated cytotoxic effects against human colorectal carcinoma cells (HCT116), with IC50 values indicating potency comparable to established chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism appears to involve the inhibition of key cellular pathways linked to cancer cell proliferation.
Case Study on Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives, including this compound, revealed that compounds with specific substituents exhibited enhanced antimicrobial activity. For instance, compounds with halogen substitutions showed improved efficacy against resistant bacterial strains .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Antibacterial |
| N9 | 5.85 | Anticancer |
| N18 | 4.53 | Anticancer |
Case Study on Anticancer Activity
In another investigation focusing on the anticancer properties of this compound, it was found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .
Future Directions in Research
Given its promising biological activities, future research on this compound could focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial and anticancer effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile before clinical trials.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Differences
The target compound differs from analogs in substituent groups at critical positions:
- N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide (CAS 1232778-55-0) : Replaces the propan-2-yl group with a methoxymethyl moiety, reducing steric bulk and altering hydrophobicity .
- Methyl (5-(2-Thienylcarbonyl)-1H-Benzimidazol-2-yl) Carbamate (R 17934) : Features a methyl carbamate group at the 2-position and a thienylcarbonyl group at the 5-position, enhancing microtubule disruption activity .
- Propan-2-yl N-[2-(1,3-Thiazol-4-yl)-3H-Benzimidazol-5-yl] Carbamate (MK-905) : Substitutes the thiophene-2-carboxamide with a thiazole-carbamate system, used in veterinary medicine .
Table 1: Structural and Physicochemical Properties
*Calculated based on provided formulas.
Impact of Substituents on Bioactivity
- Propan-2-yl vs.
- Thiophene-2-carboxamide vs.
Analytical Validation
- Spectroscopic Techniques : All compounds in and were validated via IR, NMR, and elemental analysis, ensuring structural fidelity. For example, single-crystal X-ray analysis confirmed the (E)-configuration in a benzodioxol-containing analog .
- Computational Tools: Multiwfn () could analyze noncovalent interactions (e.g., hydrogen bonds, steric effects) to rationalize stability or binding differences between analogs .
Antitumor Potential
- R 17934 : Disrupts microtubule assembly, inhibiting mitosis in malignant cells . The target compound’s thiophene-2-carboxamide group may exhibit similar microtubule-targeting effects, though this requires experimental validation.
- MK-905 : Lacks direct antitumor data but demonstrates veterinary efficacy, underscoring substituent-driven divergence in applications .
Physicochemical and Computational Insights
Solubility and Lipophilicity
Noncovalent Interactions
- Methods : Electron density analysis (e.g., NCI plots) could visualize steric repulsion between the propan-2-yl group and protein binding pockets, explaining reduced activity compared to smaller substituents .
Biological Activity
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 382.53 g/mol |
| Molecular Formula | C21H26N4OS |
| LogP | 4.1076 |
| Polar Surface Area | 40.332 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound has a significant lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, compounds that share similar scaffolds have been shown to inhibit the Mycobacterial membrane protein Large 3 (MmpL3), a target for treating nontuberculous mycobacterial infections. The Minimum Inhibitory Concentrations (MIC) for these compounds against various Mycobacterium species were reported as follows:
| Compound | MIC (µM) |
|---|---|
| M. tuberculosis | 2.3 |
| M. bovis BCG | 2 |
| M. smegmatis | 8 |
| M. abscessus | 19 |
| M. avium | 2 |
These findings indicate that structural modifications can enhance or diminish antimicrobial activity, suggesting a complex interplay between molecular structure and function .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied, with several showing promising results against various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. The following table summarizes the findings from a study assessing the antiproliferative effects of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | MDA-MB-468 | 15 |
| This compound | TBD |
The results suggest that modifications in the side chains can significantly affect the potency of these compounds against cancer cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Disruption of Membrane Integrity : By interacting with lipid membranes, these compounds may disrupt cellular functions.
- Induction of Apoptosis : Some studies suggest that benzimidazole derivatives can trigger programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
